5-(2,4-dichlorophenyl)-4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(2,4-dichlorophenyl)-4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C17H12Cl2N4S and its molecular weight is 375.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.0159730 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activities
This compound has been found to have potential applications in antimicrobial activities. Studies have synthesized derivatives of 1,2,4-triazole and evaluated their effectiveness against various microorganisms. For example, Bektaş et al. (2010) synthesized 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and found some to possess good or moderate antimicrobial activities (Bektaş et al., 2010). Similarly, Purohit et al. (2011) synthesized new 1,3,4-thiadiazoles and 1,3,4-thiadiazines containing a 1,2,4-Triazolo nucleus and observed significant inhibition on bacterial and fungal growth (Purohit et al., 2011).
Anticancer Evaluation
Compounds derived from 1,2,4-triazole have also been studied for their anticancer properties. Lesyk et al. (2007) synthesized N-(R-phenyl)-(6-oxo-5,6-dihydro[1,3]thiazol[3,2-b][1,2,4]triazol-5-yl)acetamides and 5-ylidene-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ones as potential anticancer agents, showing activity on renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines (Lesyk et al., 2007).
Corrosion Inhibition
In the field of material science, derivatives of 1,2,4-triazole have been investigated as corrosion inhibitors. Ansari et al. (2014) studied Schiff’s bases of triazoles and found them effective as corrosion inhibitors for mild steel in hydrochloric acid solution. Their study suggests a mixed-mode of corrosion inhibition (Ansari et al., 2014).
Solubility and Pharmacokinetics
Volkova et al. (2020) conducted a study to determine the solubility thermodynamics and partitioning processes in biologically relevant solvents of a novel antifungal compound of the 1,2,4-triazole class. This kind of research is crucial in understanding the pharmacokinetics of drugs derived from this compound (Volkova et al., 2020).
Electrochemical Behavior
Research has also been conducted on the electrochemical behavior of thiotriazoles. Fotouhi et al. (2002) studied the electrooxidation of various thiotriazoles and reported their redox behavior, which is essential for understanding the chemical properties of these compounds (Fotouhi et al., 2002).
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[[(E)-3-phenylprop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4S/c18-13-8-9-14(15(19)11-13)16-21-22-17(24)23(16)20-10-4-7-12-5-2-1-3-6-12/h1-11H,(H,22,24)/b7-4+,20-10? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPZRKCMQAFYNY-SSORXCPOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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